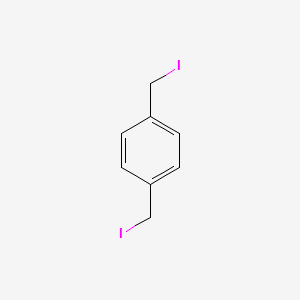

1,4-Bis(iodomethyl)benzene

Descripción general

Descripción

1,4-Bis(iodomethyl)benzene, also known as 1,4-diiodobenzene, is an organic compound composed of two iodomethyl groups attached to a benzene ring. It is a colorless solid that is soluble in organic solvents. This compound has been widely used in scientific research and lab experiments due to its unique properties and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Bis(iodomethyl)benzene can be synthesized through a metathesis reaction from its dibromo analogue. The process involves the reaction of 1,4-bis(bromomethyl)benzene with sodium iodide in acetone, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the metathesis reaction mentioned above is a common laboratory method that could be scaled up for industrial purposes.

Análisis De Reacciones Químicas

Substitution Reactions

The iodomethyl groups undergo nucleophilic substitution under mild conditions, enabling versatile synthetic applications.

Key Reactions and Conditions

Mechanistic Insights :

-

The synthesis of this compound itself involves a metathesis reaction from 1,4-bis(bromomethyl)benzene using NaI in acetone, demonstrating iodide’s stronger nucleophilicity vs. bromide .

-

Reaction with amines proceeds via Sₙ2 mechanisms , forming thermodynamically stable quaternary ammonium compounds critical for electroactive gels .

Role in Controlled Polymerization

| Process | Function | Example Systems | Reference |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Styrene, acrylate polymers | |

| Step-Growth Polymerization | Crosslinker | Polyurethane networks |

Research Findings :

-

In ATRP, the C–I bond undergoes homolytic cleavage to generate radicals, initiating chain growth .

-

Compared to bromo analogues, the iodo derivative shows faster initiation rates due to weaker C–I bonds (bond dissociation energy: ~55 kcal/mol vs. ~70 kcal/mol for C–Br) .

Halogen Bonding and Supramolecular Assembly

The iodine atoms engage in directional non-covalent interactions, influencing material properties.

Structural Features

| Interaction Type | Distance (Å) | Structural Impact | Reference |

|---|---|---|---|

| I···I Contacts | 3.8433(2) | Undulating 2D sheets in crystals | |

| C–H···I Hydrogen Bonds | 3.12(2) | Molecular stacking along b-axis |

Applications :

-

Iodine capture : Porous polymers incorporating this compound exploit I···I interactions for high-capacity iodine adsorption .

-

Liquid crystals : Halogen bonding stabilizes mesophases in supramolecular assemblies .

Comparative Reactivity of Dihalo-p-Xylenes

The reactivity profile varies significantly with the halogen substituent.

| Compound | Halogen (X) | C–X Bond Length (Å) | Relative Reactivity in Sₙ2 | Key Applications |

|---|---|---|---|---|

| This compound | I | 2.1907(15) | High | Polymer initiators, MOFs |

| 1,4-Bis(bromomethyl)benzene | Br | 1.934(2) | Moderate | Crosslinkers |

| 1,4-Bis(chloromethyl)benzene | Cl | 1.765(3) | Low | Pharmaceutical intermediates |

Trends :

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Photophysical Properties and Chromophore Aggregation

- 1,4-Bis(iodomethyl)benzene has been studied for its role in chromophore aggregation and its photophysical properties. The compound's ability to form aggregates can influence its optical characteristics, making it useful in developing photonic materials.

-

Porous Organic Polymers and Iodine Capture

- Research has demonstrated the application of this compound in the development of carbazole-based porous organic polymers for efficient iodine vapor adsorption. This property is particularly relevant for environmental remediation and iodine recovery processes.

-

Halogen Bonding in Supramolecular Materials

- The compound is employed in forming halogen bonding complexes, which are crucial for creating liquid crystalline organizations. These materials have potential uses in display technologies and advanced electronic devices.

-

Nanocrystal Preparation and Optoelectronic Applications

- This compound is utilized in preparing nanocrystals that can be applied in optoelectronic devices, such as solar cells and light-emitting diodes (LEDs). Its unique structural features enhance the performance of these devices.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1,2-Bis(iodomethyl)benzene | Iodomethyl groups at the 1 and 2 positions | Different reactivity profile due to proximity effects. |

| 1,3-Bis(iodomethyl)benzene | Iodomethyl groups at the 1 and 3 positions | Exhibits distinct electronic properties compared to para isomer. |

| 1,4-Bis(bromomethyl)benzene | Bromomethyl groups at the 1 and 4 positions | Precursor for synthesizing this compound; different halogen reactivity. |

| 1,4-Bis(chloromethyl)benzene | Chloromethyl groups at the 1 and 4 positions | Similar reactivity but less nucleophilic than iodomethyl derivatives. |

Case Study: Photophysical Properties

A study investigated the photophysical properties of this compound in various solvents. The results indicated that solvent polarity significantly affects the aggregation behavior of chromophores derived from this compound. This finding has implications for designing materials with tailored optical properties for use in sensors and displays .

Case Study: Iodine Capture

In another research project focused on environmental applications, carbazole-based porous organic polymers incorporating this compound were synthesized and tested for iodine vapor adsorption efficiency. The results demonstrated high adsorption capacity, suggesting potential applications in iodine recovery from nuclear waste .

Case Study: Nanocrystal Synthesis

A recent study explored the use of this compound in synthesizing lead sulfide nanocrystals for optoelectronic applications. The synthesized nanocrystals exhibited promising photoconductive properties that could enhance solar cell efficiency .

Mecanismo De Acción

The mechanism of action of 1,4-bis(iodomethyl)benzene involves its ability to participate in various chemical reactions due to the presence of iodomethyl groups. These groups can undergo substitution, oxidation, and reduction reactions, allowing the compound to be used as an intermediate in the synthesis of other organic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparación Con Compuestos Similares

1,4-Bis(iodomethyl)benzene can be compared with other similar compounds, such as:

1,2-Bis(iodomethyl)benzene: An isomer with iodomethyl groups in the 1,2-positions.

1,3-Bis(iodomethyl)benzene: An isomer with iodomethyl groups in the 1,3-positions.

1,4-Bis(bromomethyl)benzene: The dibromo analogue used in the synthesis of this compound.

The uniqueness of this compound lies in its specific arrangement of iodomethyl groups, which imparts distinct chemical properties and reactivity compared to its isomers and analogues.

Actividad Biológica

1,4-Bis(iodomethyl)benzene, also known as 1,4-diiodobenzene, is an organic compound characterized by two iodomethyl groups attached to a benzene ring. This compound has garnered attention for its unique chemical properties and potential applications in various fields, including materials science and organic synthesis. However, its specific biological activities are not extensively documented, necessitating a comprehensive examination of available research.

This compound is a colorless solid soluble in various organic solvents. It can be synthesized through several methods, including halogenation reactions involving benzene derivatives. The compound's structure allows it to participate in halogen bonding and supramolecular assemblies, which are crucial for developing new materials with tailored properties .

- Halogen Bonding : The presence of iodomethyl groups may facilitate halogen bonding, which can stabilize interactions with biomolecules such as proteins and nucleic acids.

- Molecular Recognition : The compound's ability to form complexes with other molecules could lead to significant biological implications, particularly in drug design and delivery systems.

Case Studies and Research Findings

Research on this compound has primarily focused on its chemical reactivity rather than explicit biological effects. However, related studies have provided insights into the potential implications of halogenated compounds in biological contexts:

- Supramolecular Chemistry : Studies have shown that halogenated compounds can form stable supramolecular structures that may interact with various biological targets. For instance, the formation of complexes with DNA or proteins could potentially modulate their functions .

- Toxicological Assessments : While specific toxicity data for this compound is scarce, general assessments of halogenated aromatic compounds indicate that they may exhibit cytotoxicity or genotoxicity under certain conditions. This raises concerns regarding their safety in biological applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1,2-Bis(iodomethyl)benzene | Iodomethyl groups at the 1 and 2 positions | Different reactivity profile due to proximity effects. |

| 1,3-Bis(iodomethyl)benzene | Iodomethyl groups at the 1 and 3 positions | Exhibits distinct electronic properties compared to para isomer. |

| 1,4-Bis(bromomethyl)benzene | Bromomethyl groups at the 1 and 4 positions | Precursor for synthesizing this compound; different halogen reactivity. |

| 1,4-Bis(chloromethyl)benzene | Chloromethyl groups at the 1 and 4 positions | Similar reactivity but less nucleophilic than iodomethyl derivatives. |

Propiedades

IUPAC Name |

1,4-bis(iodomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZCPVOAAXABEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CI)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301150 | |

| Record name | 1,4-bis(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30362-89-1 | |

| Record name | NSC141413 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-bis(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.